

# Validating 2-Nitro-1-propanol: A Spectroscopic Comparison Guide for Synthetic Intermediates

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## Compound of Interest

Compound Name: 2-Nitro-1-propanol

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In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the purity and structural integrity of synthetic intermediates are paramount. Nitro alcohols, such as **2-Nitro-1-propanol**, serve as versatile building blocks, primarily due to their capacity for conversion into other functional groups like amino alcohols.[1] This guide provides a comparative spectroscopic validation of **2-Nitro-1-propanol** against two common alternatives, its isomer 1-Nitro-2-propanol and the structurally related 2-Methyl-**2-nitro-1-propanol**. The objective is to offer researchers a baseline for confirming the identity and purity of these crucial intermediates through standard spectroscopic techniques.

The primary route for synthesizing these  $\beta$ -nitro alcohols is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[2] The resulting intermediate's structure is then typically confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Nitro-1-propanol** and its alternatives, allowing for a direct comparison of their characteristic signals.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Formula	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
2-Nitro-1-propanol	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	~4.7 (m, 1H, CH-NO <sub>2</sub> )~3.8 (m, 2H, CH <sub>2</sub> -OH)~2.5 (br s, 1H, OH)~1.5 (d, 3H, CH <sub>3</sub> )	~85 (CH-NO <sub>2</sub> )~65 (CH <sub>2</sub> -OH)~17 (CH <sub>3</sub> )
1-Nitro-2-propanol	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	~4.4 (m, 2H, CH <sub>2</sub> -NO <sub>2</sub> )~4.1 (m, 1H, CH-OH)~2.7 (br s, 1H, OH)~1.2 (d, 3H, CH <sub>3</sub> )	~78 (CH <sub>2</sub> -NO <sub>2</sub> )~65 (CH-OH)~22 (CH <sub>3</sub> )
2-Methyl-2-nitro-1-propanol	C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub>	~3.7 (s, 2H, CH <sub>2</sub> -OH)~2.4 (br s, 1H, OH)~1.6 (s, 6H, 2xCH <sub>3</sub> )	~90 (C-NO <sub>2</sub> )~69 (CH <sub>2</sub> -OH)~24 (2xCH <sub>3</sub> )

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration used.

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
2-Nitro-1-propanol	~3400 (broad) ~2980-2880~1550 (strong) ~1370 (strong)	O-H stretch (alcohol) C-H stretch (alkane) N-O asymmetric stretch (nitro) N-O symmetric stretch (nitro)
1-Nitro-2-propanol	~3400 (broad) ~2980-2880~1555 (strong) ~1380 (strong)	O-H stretch (alcohol) C-H stretch (alkane) N-O asymmetric stretch (nitro) N-O symmetric stretch (nitro)
2-Methyl-2-nitro-1-propanol	~3400 (broad) ~2980-2880~1540 (strong) ~1350 (strong)	O-H stretch (alcohol) C-H stretch (alkane) N-O asymmetric stretch (nitro) N-O symmetric stretch (nitro)

Note: The strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) are highly characteristic for these compounds.[\[3\]](#)

Table 3: Mass Spectrometry Data

Compound	Molecular Weight	Key Mass-to-Charge Ratios (m/z) in EI-MS	Fragmentation Pattern Notes
2-Nitro-1-propanol	105.09 g/mol [4]	105 (M+), 88, 74, 59, 43	The molecular ion (M+) may be weak or absent. Common fragments correspond to the loss of -OH, -NO <sub>2</sub> , and cleavage of the C-C bond.[5]
1-Nitro-2-propanol	105.09 g/mol [6]	105 (M+), 88, 59, 45, 43	Similar to its isomer, the molecular ion can be unstable. Fragmentation often involves loss of the nitro group and cleavage adjacent to the hydroxyl group.
2-Methyl-2-nitro-1-propanol	119.12 g/mol [7]	119 (M+), 102, 88, 73, 57	The molecular ion is often not observed. Key fragments arise from the loss of -CH <sub>2</sub> OH and the nitro group.[5]

## Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data. Below are standard protocols for the analysis of nitro alcohol intermediates.

### Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified nitro alcohol intermediate in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**
  - Use a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum using a standard pulse-acquire sequence.
  - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - Integrate the peaks to determine the relative number of protons.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

## Protocol 2: Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Liquid Samples:** Place one or two drops of the neat liquid sample directly onto the crystal (e.g., ATR crystal) of the FTIR spectrometer.[8]
  - **Solid Samples:** Place a small amount of the solid sample onto the ATR crystal and apply pressure using the instrument's anvil to ensure good contact.[9]

- **Background Scan:** Perform a background scan of the empty, clean crystal to record the spectrum of the ambient atmosphere (primarily CO<sub>2</sub> and water vapor). This will be automatically subtracted from the sample spectrum.[\[8\]](#)
- **Sample Scan:**
  - Acquire the sample spectrum. The typical range for analysis of organic compounds is 4000-500 cm<sup>-1</sup>.[\[10\]](#)
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the key absorption bands and assign them to the corresponding functional groups (O-H, C-H, N-O).

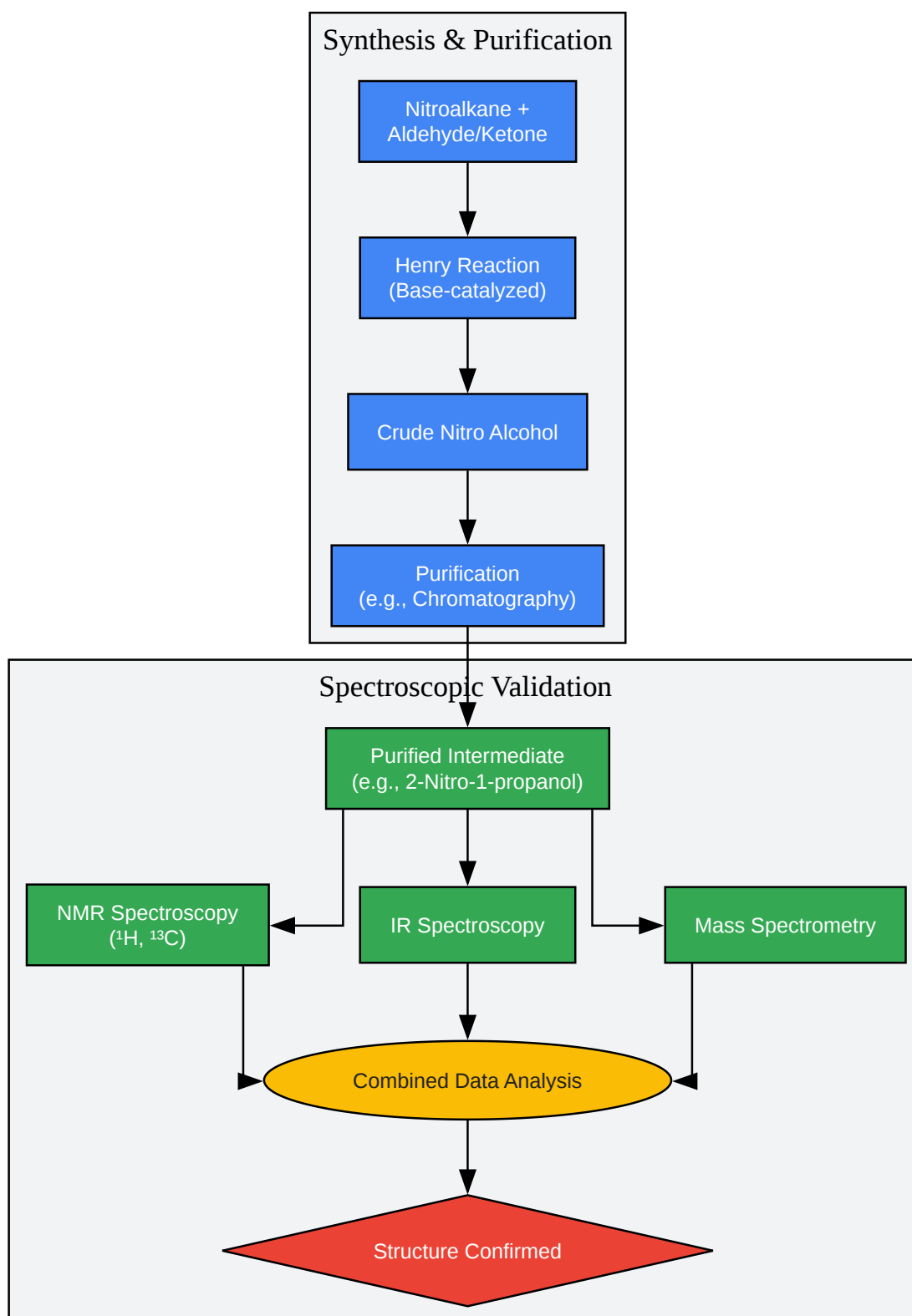
## Protocol 3: Mass Spectrometry (MS)

- **Sample Preparation:**
  - Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[11\]](#)
  - Ensure any particulates are filtered out to prevent clogging the instrument.[\[11\]](#)
- **Instrumentation:**
  - Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if coupled with liquid chromatography.
- **Data Acquisition:**
  - Introduce the sample into the mass spectrometer.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu for these compounds).
- **Data Analysis:**

- Identify the molecular ion peak ( $M^+$ ), if present.
- Analyze the major fragment ions to deduce the structure and confirm the identity of the compound.

## Visualizing Workflows and Relationships

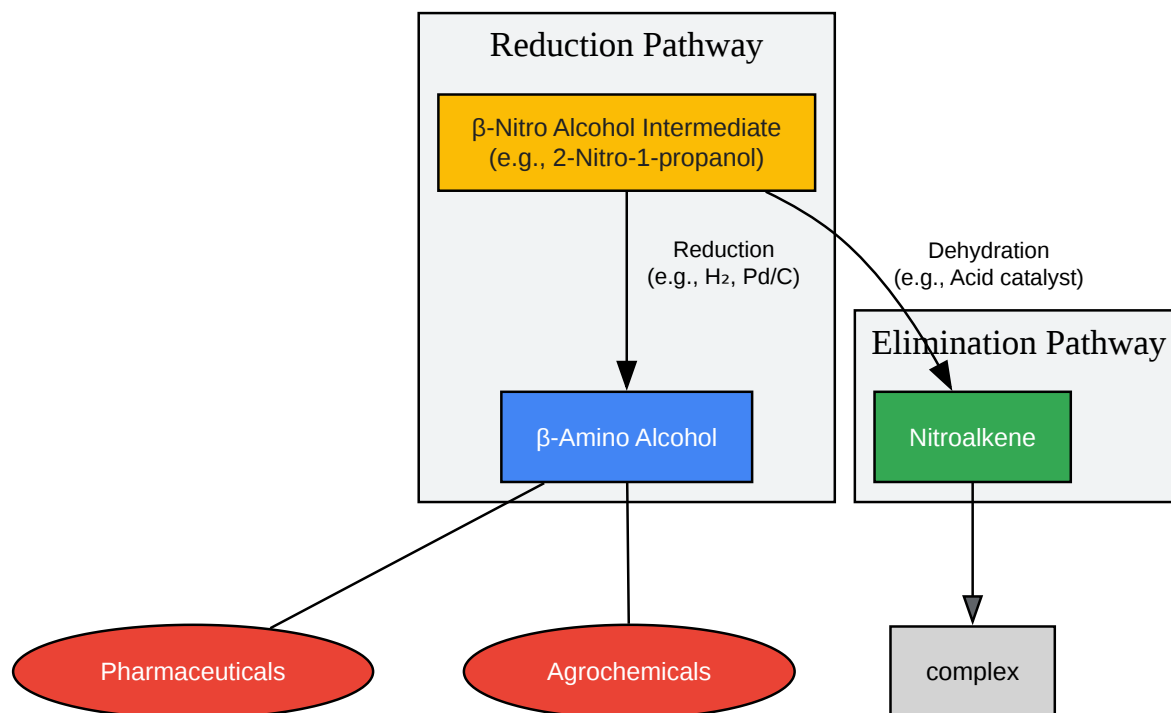
Graphviz diagrams are provided to illustrate the key processes and relationships involved in the validation of these synthetic intermediates.



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Caption: Workflow for the synthesis and spectroscopic validation of a nitro alcohol intermediate.





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Caption: Synthetic utility of  $\beta$ -nitro alcohols as key chemical intermediates.

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